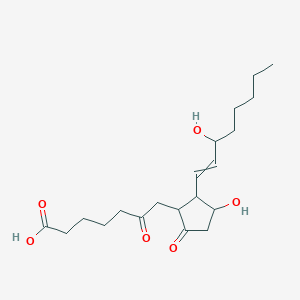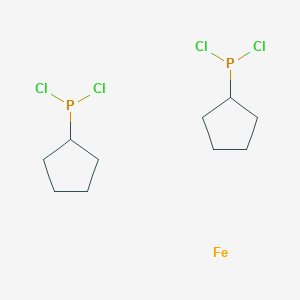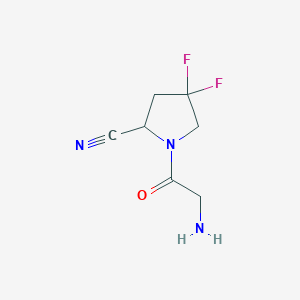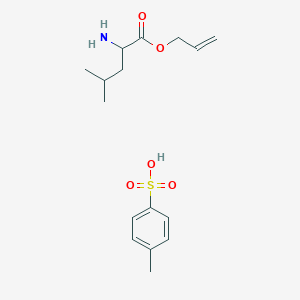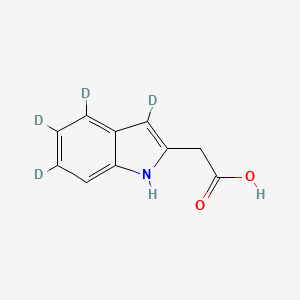
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoleacetic Acid-d4 is a deuterated form of Indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family of indole derivatives. Indole-3-acetic acid regulates various aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . The deuterated form, Indoleacetic Acid-d4, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indoleacetic Acid-d4 typically involves the incorporation of deuterium atoms into the Indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method involves Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine . These methods ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of Indoleacetic Acid-d4 follows similar synthetic routes but on a larger scale. The use of deuterated precursors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple steps, including purification and quality control, to meet the standards required for scientific research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Indoleacetic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Indoleacetic Acid-d4 can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert Indoleacetic Acid-d4 to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Indoleacetic Acid-d4 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of metabolic pathways and mechanisms of action. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of Indole-3-acetic acid in plant growth and development.
Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.
Industry: Used in the development of new agricultural products and plant growth regulators
Mécanisme D'action
Indoleacetic Acid-d4 exerts its effects by mimicking the action of Indole-3-acetic acid. It binds to specific receptors in plant cells, leading to the activation of ATPase proton pumps. This results in the acidification of the cell wall, activation of expansin proteins, and subsequent cell elongation . The molecular targets and pathways involved include the ubiquitin-activating enzyme complex and the regulation of Aux/IAA proteins .
Comparaison Avec Des Composés Similaires
Indoleacetic Acid-d4 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another plant hormone with similar functions but different metabolic pathways.
Indole-3-acetonitrile: A compound with higher efficacy as a plant growth regulator.
Indoleacetic Acid-d4 stands out due to its stability and utility in tracing studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1D,2D,3D,5D |
Clé InChI |
QOPBEBWGSGFROG-RZIJKAHPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C(NC2=C1)CC(=O)O)[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
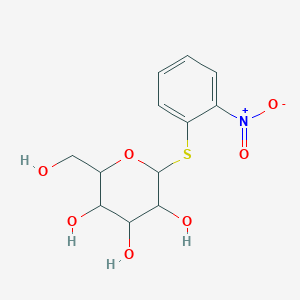
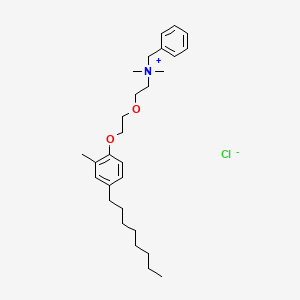

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
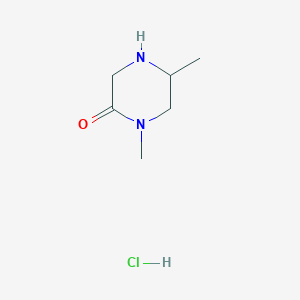
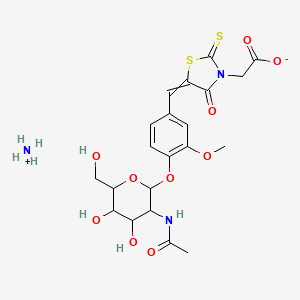
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
